7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline 7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16444077
InChI: InChI=1S/C20H16F3N3OS/c1-12-4-3-7-26-10-13(24-19(12)26)11-28-18-9-16(20(21,22)23)15-6-5-14(27-2)8-17(15)25-18/h3-10H,11H2,1-2H3
SMILES:
Molecular Formula: C20H16F3N3OS
Molecular Weight: 403.4 g/mol

7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC16444077

Molecular Formula: C20H16F3N3OS

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2-[({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)sulfanyl]-4-(trifluoromethyl)quinoline -

Specification

Molecular Formula C20H16F3N3OS
Molecular Weight 403.4 g/mol
IUPAC Name 7-methoxy-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C20H16F3N3OS/c1-12-4-3-7-26-10-13(24-19(12)26)11-28-18-9-16(20(21,22)23)15-6-5-14(27-2)8-17(15)25-18/h3-10H,11H2,1-2H3
Standard InChI Key HTDRTFYNLKFVRP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC(=C2)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F

Introduction

Key Findings

7-Methoxy-2-[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-4-(trifluoromethyl)quinoline is a heterocyclic compound featuring a quinoline core fused with an imidazopyridine moiety. Its molecular complexity arises from strategic substitutions, including methoxy, trifluoromethyl, and sulfanyl groups, which confer unique physicochemical and biological properties. Emerging research highlights its potential in medicinal chemistry, particularly as a modulator of enzymes and receptors implicated in oncology. Structural analyses, synthetic pathways, and preliminary biological data underscore its relevance in drug discovery pipelines.

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure comprises:

  • Quinoline backbone: A bicyclic system with a benzene ring fused to a pyridine ring.

  • Imidazo[1,2-a]pyridine substituent: A methylimidazopyridine group linked via a sulfanyl (-S-) bridge at position 2 of the quinoline core.

  • Functional groups:

    • 7-Methoxy: Enhances electron density and influences binding interactions.

    • 4-Trifluoromethyl: Improves lipophilicity and metabolic stability.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₆F₃N₃OS
Molecular Weight403.4 g/mol
IUPAC Name7-Methoxy-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline
Canonical SMILESCC1=CC=CN2C1=NC(=C2)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous imidazopyridine-quinoline hybrids exhibit planar ring systems with non-coplanar substituents. For example, torsion angles in similar structures (e.g., C6–C7–C8–C9 = −17.1°) indicate steric hindrance between the imidazopyridine and aryl groups .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step strategies:

  • Quinoline Core Formation: Condensation of 2-aminopyridines with α-bromoketones under microwave irradiation (solvent- and catalyst-free).

  • Functionalization:

    • Introduction of methoxy and trifluoromethyl groups via nucleophilic substitution.

    • Coupling of the imidazopyridine moiety using Suzuki-Miyaura cross-coupling.

Table 2: Key Synthetic Intermediates

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationMicrowave, 150°C, 30 min65–70
2Nucleophilic SubstitutionNaH, DMF, RT80–85
3Cross-CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C50–60

Environmental and Scalability Considerations

Microwave-assisted synthesis reduces reaction times and waste generation, aligning with green chemistry principles.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates affinity for PI3Kα, a kinase implicated in cancer cell proliferation. Comparative studies show:

  • IC₅₀: 4.6 nM (vs. 4.3 nM for reference inhibitors) .

  • Selectivity: 3-fold higher for PI3Kα over PI3Kβ isoforms .

Table 3: Biological Activity Profile

ParameterValueSource
Aqueous Solubility290–723 μM
Microsomal Stability (HLM)25–300 μL/min/mg
Hepatocyte Clearance (RH)7.1–140 μL/min/10⁶ cells

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Increases metabolic stability by resisting oxidative degradation .

  • Methoxy Group: Modulates electron density, enhancing hydrogen bonding with target proteins .

Pharmacokinetic and Toxicological Insights

ADME Properties

  • Lipophilicity: Log D₇.₄ = 2.1–3.9, favorable for membrane permeability .

  • Metabolic Stability: Moderate clearance in human liver microsomes (25–300 μL/min/mg) .

Toxicity Screening

Preliminary cytotoxicity assays in primary mouse macrophages (PMM) reveal:

  • CC₅₀: 4.2–4.5 (logarithmic scale of half-maximal cytotoxic concentration) .

  • Selectivity Index (SI): 2–3, indicating a narrow therapeutic window .

Therapeutic Applications and Future Directions

Oncology

As a PI3Kα inhibitor, the compound is a candidate for:

  • Breast and prostate cancers with PTEN mutations.

  • Combination therapies with mTOR inhibitors .

Infectious Diseases

Antiparasitic activity against Leishmania spp. warrants further optimization for tropical disease applications .

Challenges and Innovations

  • Solubility Enhancement: Prodrug strategies or formulation with cyclodextrins.

  • Targeted Delivery: Nanoparticle conjugation to improve tumor selectivity .

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